Structural Elucidation and Analytical Characterization of 1-Methoxypropane-2-thiol: A Methodological Framework
Structural Elucidation and Analytical Characterization of 1-Methoxypropane-2-thiol: A Methodological Framework
The following technical guide details the structural elucidation, synthesis, and analytical characterization of 1-Methoxypropane-2-thiol .
Executive Summary
1-Methoxypropane-2-thiol (MPT) is a volatile sulfur compound (VSC) characterized by a functional motif combining an ether linkage and a secondary thiol group. While structurally related to common flavoring agents, its specific elucidation presents unique challenges due to volatility , susceptibility to oxidative dimerization (disulfide formation), and stereochemical isomerism .
This guide provides a self-validating workflow for researchers to unequivocally identify MPT in complex matrices (e.g., fermentation broths, food matrices) or verify synthetic purity. The protocol synthesizes theoretical prediction with empirical validation, relying on Mass Spectrometry (MS) isotope tagging and Nuclear Magnetic Resonance (NMR) spin-coupling analysis.
Chemical Identity & Theoretical Framework
Before elucidation, the target structure must be defined to establish spectral expectations.
-
IUPAC Name: 1-Methoxypropane-2-thiol
-
Molecular Formula:
-
Molecular Weight: 106.19 g/mol
-
Chirality: One stereocenter at C2. Exists as (
)- and ( )-enantiomers.
Structural Logic
The molecule consists of a propyl backbone. Carbon-1 is substituted with a methoxy group (
Synthesis of Reference Standards
To validate an unknown signal, one must compare it against a high-purity reference standard. As MPT is not always commercially available off-the-shelf, de novo synthesis is the primary validation step.
Synthetic Route (Epoxide Ring Opening)
The most robust route utilizes Propylene Oxide (1,2-epoxypropane).
-
Regioselective Ring Opening: Reaction of propylene oxide with methanol under basic conditions (NaOCH3) favors nucleophilic attack at the less hindered primary carbon (C1). This yields 1-methoxy-2-propanol (major product) rather than 2-methoxy-1-propanol.[1]
-
Functional Group Interconversion: The secondary alcohol is converted to a leaving group (Mesylate/Tosylate) and then displaced by a sulfur nucleophile (Thioacetate), followed by hydrolysis.
Note on Causality: Basic conditions are strictly required in Step 1. Acidic conditions would favor attack at the more substituted C2, yielding the incorrect regioisomer (2-methoxy-1-propanol).
Figure 1: Synthetic pathway for the generation of authentic 1-Methoxypropane-2-thiol standards.
Spectroscopic Elucidation (The Core)
This section details the expected spectral signatures.[2][3][4][5][6][7][8] If your experimental data deviates from these parameters, the analyte is likely a regioisomer or impurity.
Mass Spectrometry (EI-MS, 70 eV)
Thiol mass spectra are distinct due to the isotopic abundance of Sulfur-34 (
-
Molecular Ion (
): m/z 106. Visible (Sulfur stabilizes the radical cation better than oxygen analogs). -
Isotope Peak (
): m/z 108. Intensity should be ~4.5% of the M+ peak (diagnostic for 1 Sulfur atom). -
Fragmentation Pattern:
Validation Check: If m/z 45 is the base peak and you observe a clear M+ at 106 with the correct
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Proton Position | Multiplicity | Chemical Shift ( | Integration | Mechanistic Explanation |
| H-2 (Methine) | Multiplet (m) | 3.00 – 3.20 | 1H | Deshielded by SH group. Couples to H-1a, H-1b, H-3, and SH. |
| H-1a, H-1b | dd (Doublet of Doublets) | 3.30 – 3.50 | 2H | Diastereotopic due to C2 chirality. Deshielded by Oxygen. |
| -OCH | Singlet (s) | 3.35 – 3.38 | 3H | Isolated methyl on oxygen. Sharp singlet. |
| H-3 (Methyl) | Doublet (d) | 1.25 – 1.35 | 3H | Couples only to H-2. Typical terminal methyl shift. |
| -SH (Thiol) | Doublet (d) | 1.50 – 2.00 | 1H | Couples to H-2 ( |
Critical Validation (D
Infrared Spectroscopy (FT-IR)
-
S-H Stretch: Weak band at 2550–2600 cm
. This is the "smoking gun" for thiols, as few other functional groups absorb in this region. -
C-O Stretch: Strong bands at 1100–1150 cm
(Ether linkage).
Stereochemical Assignment
MPT possesses a chiral center at C2. Synthetic routes from racemic propylene oxide yield a racemic (50:50) mixture.
Chiral Gas Chromatography
To separate enantiomers, use a cyclodextrin-based capillary column (e.g.,
-
Protocol:
-
Inject dilute standard (racemic).
-
Observe split peak (approx. 1:1 ratio).
-
Coinjection: Spike the unknown sample with the racemic standard.
-
Result: If the unknown is enzymatic in origin (biological), one peak will likely grow significantly (enantiomeric excess), indicating specific biosynthesis.
-
Handling & Stability (The Disulfide Trap)
Thiols are easily oxidized to disulfides (
-
Observation: In GC-MS, a peak at m/z 210 (
) indicates dimerization. -
Prevention:
-
Store neat standards under Argon/Nitrogen.
-
During extraction, add reducing agents like DTT (Dithiothreitol) or TCEP to maintain the thiol in the reduced state.
-
Analytical Workflow Diagram
The following decision tree guides the researcher from isolation to confirmation.
Figure 2: Step-by-step analytical decision matrix for structural confirmation.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Methoxy-2-propanol (Precursor Analog). NIST Chemistry WebBook, SRD 69. [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (2023). Flavor Ingredient Library: Thiol Derivatives. (General reference for thiol odor thresholds and safety). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for calculating chemical shifts and coupling constants). Wiley.
Sources
- 1. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep in Pearson+ [pearson.com]
- 7. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
